molecular formula C16H21N3O5S B6969868 4-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methylbenzoic acid

4-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methylbenzoic acid

Cat. No.: B6969868
M. Wt: 367.4 g/mol
InChI Key: NLNHVPSQAKZDRY-UHFFFAOYSA-N
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Description

4-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methylbenzoic acid: is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonamide group, and a benzoic acid moiety

Properties

IUPAC Name

4-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-10-9-13(16(20)21)5-6-14(10)25(22,23)18-15-11(2)17-19(12(15)3)7-8-24-4/h5-6,9,18H,7-8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNHVPSQAKZDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)NC2=C(N(N=C2C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methylbenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-[[1-(2-Carboxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methylbenzoic acid.

    Reduction: Formation of 4-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]aminomethyl]-3-methylbenzoic acid.

    Substitution: Formation of 4-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methyl-5-nitrobenzoic acid or 4-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methyl-5-bromobenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions, particularly those involving sulfonamide groups. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

Medicinally, 4-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methylbenzoic acid could be investigated for its potential as a drug candidate. Its sulfonamide group suggests possible applications as an antibacterial or anti-inflammatory agent.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 4-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methylbenzoic acid would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, which is crucial for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]-3-methylbenzoic acid apart is its combination of a pyrazole ring, sulfonamide group, and benzoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

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